molecular formula C9H16O B148945 trans-4-Nonenal CAS No. 2277-16-9

trans-4-Nonenal

Cat. No.: B148945
CAS No.: 2277-16-9
M. Wt: 140.22 g/mol
InChI Key: QPULDJYQYDGZEI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

, also known as (4E)-4-nonenal or 4-nonenal (trans), belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity taste.

Scientific Research Applications

1. Cell Growth and Differentiation

trans-4-Nonenal, specifically 4-hydroxy-2,3 trans-nonenal, has been found to be inversely related to the rate of cell proliferation and directly related to the level of cell differentiation. This was observed in T leukemia cells, indicating a potential role in influencing cell growth and differentiation processes (Calonghi et al., 2004).

2. Odor Removal and Aging

This compound is known to cause the odor associated with aging. Research has identified specific binding peptides for this compound that can significantly decrease its concentration, suggesting potential applications in odor removal and anti-aging products (Lee et al., 2020).

3. Protein Modification

Studies have shown that trans-4-Oxo-2-nonenal (ONE), a related compound, can modify protein nucleophiles, which could have implications for understanding the interactions between these molecules and proteins, potentially relevant in various cellular processes (Zhang et al., 2003).

4. Formation of DNA Adducts

trans-4-Hydroxy-2-nonenal has been found to form DNA adducts, particularly at specific codons in the p53 gene, which is a mutational hotspot in hepatocellular carcinoma. This suggests a role in mutagenesis and carcinogenesis (Hu et al., 2002).

5. Cellular Signaling

This compound is implicated in the regulation of cell growth, proliferation, differentiation, and apoptosis. It has been shown to modulate various signaling pathways, highlighting its role in cellular functions under normal and pathological conditions (Dubinina & Dadali, 2010).

Properties

CAS No.

2277-16-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-non-4-enal

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5+

InChI Key

QPULDJYQYDGZEI-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCC=O

SMILES

CCCCC=CCCC=O

Canonical SMILES

CCCCC=CCCC=O

density

0.843-0.847

2277-16-9

physical_description

Clear, colourless or pale yellow liquid;  Fruity aroma

Purity

90% min.

solubility

Sparingly soluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Synonyms

trans-4-Nonenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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